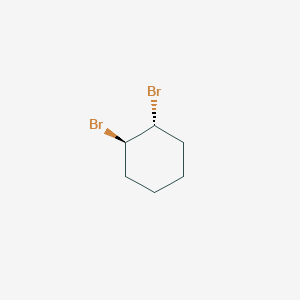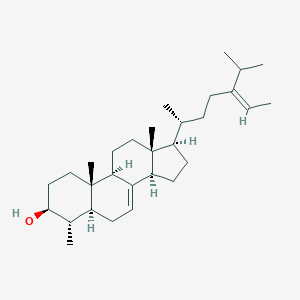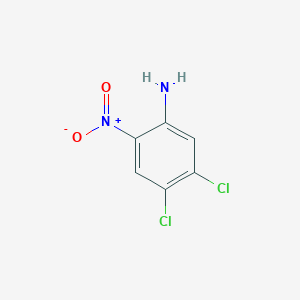
二氯噻吩
描述
2,5-Dichlorothiophene is a chlorinated derivative of thiophene, a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one sulfur atom. The presence of chlorine atoms at the 2 and 3 positions of the thiophene ring significantly alters the chemical and physical properties of the molecule compared to the parent thiophene .
科学研究应用
2,5-Dichlorothiophene has a wide range of applications in scientific research:
作用机制
Target of Action
Dichlorothiophene is a complex compound with potential biological activityA study on a derivative of dichlorothiophene, namely 2,5-dichlorothiophene-3-sulphonamide, showed promising anticancer effects . The compound was found to interact with cytochrome P450 14 alpha-sterol demethylase (CYP51), a key enzyme involved in the biosynthesis of sterols in fungi and is a target for antifungal drugs .
Mode of Action
The aforementioned derivative, 2,5-dichlorothiophene-3-sulphonamide, exhibited strong cytotoxicity against cancer cell lines . The compound’s interaction with its target, CYP51, was evaluated using molecular docking and molecular dynamic simulations . These studies suggested that the compound binds to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
The interaction of its derivative with cyp51 suggests that it may influence the biosynthesis of sterols, a critical component of cell membranes . Disruption of sterol biosynthesis can lead to altered cell membrane properties, affecting cell growth and viability .
Result of Action
The derivative 2,5-dichlorothiophene-3-sulphonamide showed significant cytotoxic effects against cancer cell lines . This suggests that Dichlorothiophene and its derivatives may have potential therapeutic applications in cancer treatment .
生化分析
Biochemical Properties
Dichlorothiophene has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been synthesized into 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides, which have shown a variety of biologically active properties .
Cellular Effects
Some studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Dichlorothiophene exerts its effects through various mechanisms. It has been found to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dichlorothiophene can be synthesized through various methods. One common approach involves the isomerization of 2-chlorothiophene to 3-chlorothiophene, followed by chlorination to produce 2,3-dichlorothiophene . Another method includes the condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, which are typical for thiophene derivatives .
Industrial Production Methods: In industrial settings, the production of dichlorothiophene often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .
化学反应分析
Types of Reactions: 2,5-Dichlorothiophene undergoes various chemical reactions, including:
Oxidation: The oxidation of thiophenes to thiophene 1-oxides and thiophene 1,1-dioxides is well-documented.
Reduction: Partial and complete reduction of thiophenes is also described.
Substitution: Electrophilic, nucleophilic, and radical substitutions are common reactions for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Electrophilic reagents like halogens and nucleophilic reagents such as amines are commonly used.
Major Products: The major products formed from these reactions include various substituted thiophenes, thiophene oxides, and thiophene dioxides .
相似化合物的比较
- 2,5-2,5-Dichlorothiophene
- 3,4-2,5-Dichlorothiophene
- 2,5-Dibromo-3,4-dinitrothiophene
Comparison: 2,5-Dichlorothiophene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2,5-dichlorothiophene and 3,4-dichlorothiophene, 2,3-dichlorothiophene exhibits different electronic properties and reactivity patterns . The presence of chlorine atoms at the 2 and 3 positions makes it more reactive in certain substitution reactions, providing distinct advantages in synthetic applications .
属性
IUPAC Name |
2,5-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYBDASKYMSNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062888 | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with a stench; Darkens on storage; [Acros Organics MSDS] | |
| Record name | 2,5-Dichlorothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3172-52-9 | |
| Record name | 2,5-Dichlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3172-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DICHLOROTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-Dichlorothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z74FM5ZZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-dichlorothiophene?
A1: The molecular formula of 2,5-dichlorothiophene is C4H2Cl2S, and its molecular weight is 153.04 g/mol. []
Q2: What spectroscopic data is available to characterize dichlorothiophene derivatives?
A2: Researchers commonly utilize a combination of spectroscopic techniques to characterize dichlorothiophene derivatives, including Infrared (IR) spectroscopy, 1H NMR, 13C NMR (including 1D and 2D experiments such as COSY, HMBC, HSQC), mass spectrometry (MS) and high-resolution mass spectrometry (HRMS). [, , , , , , ]
Q3: Can dichlorothiophene be used as a starting material for polymerization reactions?
A3: Yes, dichlorothiophene derivatives can be polymerized. For example, 2,5-dichlorothiophene can be polymerized using nickel-catalyzed coupling polymerization to produce polythiophenes, valuable materials for their electrical conductivity and optical properties. [, , ]
Q4: What is the thermal stability of poly(3-phenyl-2,5-thiophene), a polymer derived from a dichlorothiophene derivative?
A4: Poly(3-phenyl-2,5-thiophene) exhibits good thermal stability with a 10% weight loss observed at 550°C in air and 570°C under nitrogen atmosphere. []
Q5: Can dichlorothiophene derivatives act as substrates in catalytic reactions?
A5: Yes, for instance, 3,4-dibromo-2,5-dichlorothiophene can undergo palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids to produce 3,4-biaryl-2,5-dichlorothiophene derivatives. []
Q6: Have computational methods been employed to study the properties of dichlorothiophene derivatives?
A6: Yes, density functional theory (DFT) calculations have been utilized to investigate structure-property relationships in 3,4-biaryl-2,5-dichlorothiophene derivatives, including their potential as non-linear optical (NLO) materials. []
Q7: How has computational chemistry been employed to explore dichlorothiophene derivatives as potential drug candidates?
A7: Molecular docking and molecular dynamics (MD) simulations have been used to evaluate the binding affinity and interactions of dichlorothiophene-containing sulfonamide derivatives with cruzain (Cz), a cysteine protease enzyme and a therapeutic target for Chagas disease. These studies provide insights into the potential of these compounds as Cz inhibitors. []
Q8: How does the substitution pattern on the thiophene ring affect biological activity?
A8: Studies on sulfonamide derivatives as aldose reductase (AR) inhibitors demonstrate the impact of substituents on the thiophene ring. For example, 2,5-dichlorothiophene-3-sulfonamide exhibits potent AR inhibitory activity, highlighting the influence of chlorine atoms on the molecule's potency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


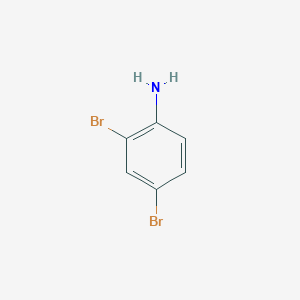


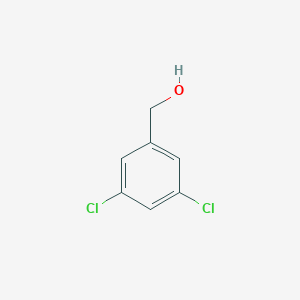
![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)


